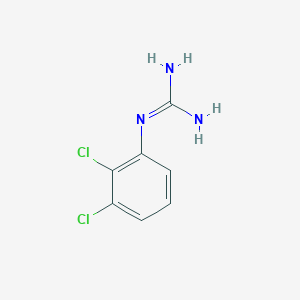

1-(2,3-Dichlorophenyl)guanidine

CAS No.: 41214-03-3

Cat. No.: VC11665142

Molecular Formula: C7H7Cl2N3

Molecular Weight: 204.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41214-03-3 |

|---|---|

| Molecular Formula | C7H7Cl2N3 |

| Molecular Weight | 204.05 g/mol |

| IUPAC Name | 2-(2,3-dichlorophenyl)guanidine |

| Standard InChI | InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12) |

| Standard InChI Key | PNYMBNYUYXFJCQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N |

Introduction

Chemical Identity and Structural Features

1-(2,3-Dichlorophenyl)guanidine belongs to the aryl guanidine family, characterized by a guanidine group (-NH-C(=NH)-NH2) attached to a 2,3-dichlorophenyl ring. While direct structural data for this specific compound remains limited, analogs such as 2-(2,3-dichlorophenyl)-2-guanidinyliminoacetonitrile (CAS 84689-20-3) provide critical insights . Key features include:

The 2,3-dichloro configuration enhances electrophilicity and influences intermolecular interactions, as observed in antimicrobial studies of similar compounds .

Synthetic Pathways and Optimization

Guanylation of 2,3-Dichloroaniline

A common route to aryl guanidines involves the reaction of substituted anilines with cyanamide derivatives. For 1-(2,3-dichlorophenyl)guanidine, the proposed pathway mirrors methods used for 6-phenylpyridin-2-yl guanidines :

-

Halogenation: 2,3-Dichloroaniline serves as the starting material.

-

Guanylation: Treatment with cyanogen bromide (CNBr) under basic conditions forms the guanidine core .

-

Purification: Acidic workup isolates the product as a hydrochloride salt, analogous to methods for N-(2,4-dichlorophenyl)guanidines .

Key challenges:

-

Low yields (<30%) in direct guanylation, requiring optimized Pd-catalyzed cross-coupling for intermediates .

-

Hygroscopicity necessitates inert atmosphere storage, as seen in related compounds .

Physicochemical Properties

Data extrapolated from structurally similar compounds reveals:

The limited aqueous solubility aligns with observations for 1,3-bis-(2-chlorophenyl)guanidine derivatives, impacting bioavailability .

Biological Activity and Mechanisms

Antimicrobial Effects

2,3-Dichlorophenyl guanidine derivatives exhibit potent activity against Gram-positive and Gram-negative pathogens:

| Organism | MIC (µg/mL) | Compound Analog | Reference |

|---|---|---|---|

| Staphylococcus aureus | 1 | 2,3-dichloro derivative | |

| Escherichia coli | 1–8 | Varied substitutions |

Mechanistic studies suggest membrane disruption via cationic guanidine interactions with phospholipid head groups .

Mitochondrial Toxicity

Chlorinated guanidines like 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11) demonstrate:

These effects mirror findings for 1,3-diphenylguanidine (DPG) chlorination by-products, suggesting a shared toxicophore .

Environmental and Industrial Relevance

Water Treatment By-Products

Under chlorination conditions (40 µM Cl2, pH 7), DPG derivatives form dihalogenated products like 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC15) . While 1-(2,3-dichlorophenyl)guanidine itself hasn’t been detected, analogous transformation pathways are probable.

Polymer Additive Leachates

As with DPG in tire wear particles , 2,3-dichloro analogs may enter aquatic systems, necessitating LC-MS/MS monitoring (LOQ ≈ 0.1 µg/L) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume